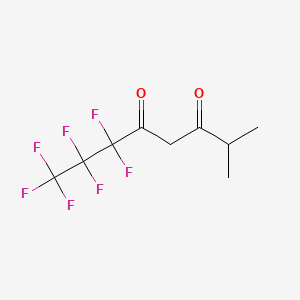6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione
CAS No.: 40002-62-8
Cat. No.: VC17009428
Molecular Formula: C9H9F7O2
Molecular Weight: 282.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40002-62-8 |
|---|---|
| Molecular Formula | C9H9F7O2 |
| Molecular Weight | 282.15 g/mol |
| IUPAC Name | 6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione |
| Standard InChI | InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3 |
| Standard InChI Key | SRYIDYXKUUXFNI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione, reflects its substitution pattern and functional groups. Its molecular formula, C₉H₉F₇O₂, is confirmed by high-resolution mass spectrometry and computational methods . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 40002-62-8 |
| EC Number | 254-744-8 |
| Molecular Weight | 282.15 g/mol |
| SMILES | CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
| InChI Key | SRYIDYXKUUXFNI-UHFFFAOYSA-N |
The SMILES string highlights the methyl group (CC(C)), two ketone moieties (C(=O)), and the perfluorinated segment (C(C(F)(F)F)(F)F) .
Structural Analysis
The molecule adopts a conformation where the two ketone groups are separated by a methylene bridge, creating a planar β-diketone system. The heptafluorinated chain induces strong electron-withdrawing effects, enhancing the acidity of the α-hydrogens and stabilizing enolate intermediates . X-ray crystallography of related compounds, such as its dimethyl analog (CAS 17587-22-3), reveals distorted octahedral geometries when coordinated to metals like neodymium .
Table 1: Comparative Structural Data for Fluorinated β-Diketones
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione | 40002-62-8 | C₉H₉F₇O₂ | 282.15 |
| 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione | 17587-22-3 | C₁₀H₁₁F₇O₂ | 296.18 |
The dimethyl analog exhibits increased steric bulk, which influences its coordination behavior and solubility .
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is dominated by its β-diketone functionality:
-
Enolate Formation: Deprotonation of the α-hydrogens generates resonance-stabilized enolates, which act as nucleophiles in alkylation or acylation reactions .
-
Coordination Chemistry: The diketone binds to metal ions (e.g., Nd³⁺, Eu³⁺) through the oxygen atoms of the ketone groups, forming complexes with enhanced luminescence and magnetic properties .
-
Fluorine-Specific Reactions: The heptafluorinated segment participates in hydrophobic interactions, making the compound useful in phase-transfer catalysis or as a surfactant .
Applications in Coordination Chemistry
Metal Complexation
The compound’s ability to chelate lanthanides is exemplified by its neodymium complex, [Nd(C₉H₈F₇O₂)₃], which exhibits a coordination number of 8 and distorted square antiprismatic geometry . Such complexes are pivotal in:
-
Optical Materials: Fluorinated ligands reduce non-radiative decay, enhancing luminescence efficiency in near-infrared (NIR) emitters.
-
Catalysis: Metal-diketone complexes catalyze asymmetric transformations, such as the synthesis of α-diazo amides via ketene intermediates .
Table 2: Selected Metal Complexes of Fluorinated β-Diketones
| Ligand | Metal Ion | Application | Reference |
|---|---|---|---|
| 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dionate | Nd³⁺ | Luminescent materials | |
| 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate | Eu³⁺ | MRI contrast agents |
Role in Organic Synthesis
In a recent study, fluorinated β-diketones were employed as precursors for α-diazo amides, which are intermediates in the synthesis of heterocycles and bioactive molecules . For instance, treatment of the acid chloride derivative with pyrrolidine and triethylamine yielded α-diazo-α-phenyl acetamide, a key building block for peptidomimetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume